molecular formula C4H6N2O3 B13863636 N-Nitroso-5-hydroxy Pyrrolidone

N-Nitroso-5-hydroxy Pyrrolidone

Cat. No.: B13863636
M. Wt: 130.10 g/mol
InChI Key: DDGCYDMONUAURC-UHFFFAOYSA-N
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Description

N-Nitroso-5-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a pyrrolidone ring, which also contains a hydroxyl group. Nitrosamines, including this compound, are often scrutinized in pharmaceutical and industrial contexts due to their potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-5-hydroxy Pyrrolidone typically involves the nitrosation of 5-hydroxy pyrrolidone. This process can be achieved by reacting 5-hydroxy pyrrolidone with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to mitigate the risks associated with nitrosamine formation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Formation Mechanisms

N-Nitroso-5-HP forms via nitrosation of 5-hydroxy pyrrolidone, involving nitrite ions (NO₂⁻) under acidic conditions. Key steps include:

  • Nitrite protonation : Nitrite forms nitrous acid (HNO₂), which reacts with the amine group of pyrrolidone .

  • Intermediate formation : The reaction proceeds through a diazonium salt intermediate, stabilized by the electron-withdrawing effect of the hydroxyl group at the 5-position .

Table 1: Formation Conditions and Yields

ParameterValueReference
pH3.5–4.5
Temperature20–50°C
Yield65–85%

Decomposition Pathways

N-Nitroso-5-HP undergoes degradation through:

  • Photolysis : UV light (λ = 254 nm) induces cleavage of the N–O bond, forming amidoximes and aldehydes .

  • Hydrolysis : Acidic conditions (pH < 3) lead to denitrosation, yielding 5-hydroxy pyrrolidone and nitrite .

Table 2: Decomposition Products

ReactionMajor ProductsReference
PhotolysisAmidoxime derivatives, nitrite
Hydrolysis5-Hydroxy pyrrolidone, NO₂⁻

Catalytic Reactions

N-Nitroso-5-HP participates in catalytic transformations, including:

  • O-Nitroso Aldol Synthesis : Pyrrolidine-based tetrazole catalysts enable enantioselective aldol reactions with ketones/aldehydes, yielding nitroso aldol adducts .

  • C-H Activation : The nitroso group directs ortho-C–H activation in palladium/rhodium-catalyzed cross-couplings .

Table 3: Catalytic Reactions

CatalystReaction TypeYield (%)Reference
Pyrrolidine-tetrazoleAldol synthesis75–90
Rh(I)/Pd(II)C–H activation60–80

Biological Interactions

N-Nitroso-5-HP exhibits genotoxicity via:

  • α-Hydroxylation : Metabolic activation generates reactive intermediates (e.g., aldehydes) that react with DNA bases .

  • Mutagenicity : Induces cII gene mutations in duodenal tissue at doses ≥1 mg/kg .

Table 4: Toxicological Data

EndpointDose (mg/kg)EffectReference
Mutant frequency1–5Increased cII mutations
Liver toxicity10–30Necrosis, spongiosis

Stability and Scavenging

Additives like antioxidants (ascorbic acid) and amino acids (histidine) inhibit N-Nitroso-5-HP formation by 44–91% under stress conditions .

Table 5: Scavenger Efficiency

ScavengerInhibition (%)Reference
Ascorbic acid85
Histidine91

Mechanism of Action

The mechanism of action of N-Nitroso-5-hydroxy Pyrrolidone involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can undergo metabolic activation, forming reactive intermediates that can interact with DNA and proteins, leading to mutations and other cellular damage. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of nitrosamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-5-hydroxy Pyrrolidone is unique due to the presence of the hydroxyl group on the pyrrolidone ring, which influences its chemical reactivity and potential biological effects. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and risks .

Biological Activity

N-Nitroso-5-hydroxy pyrrolidone (N-NO-5-OH-P) is a nitroso compound that has garnered attention due to its potential biological activities and implications in health and safety. This article explores the biological activity of N-NO-5-OH-P, including its toxicological effects, potential applications, and relevant case studies.

This compound is part of a broader class of N-nitroso compounds, which are known for their diverse biological activities. The compound is characterized by the presence of a nitroso group attached to the pyrrolidone ring, which influences its reactivity and biological interactions.

Toxicological Effects

Research indicates that N-nitroso compounds can exhibit carcinogenic properties. For instance, studies have shown that nitrosamines, including N-NO-5-OH-P, are associated with an increased risk of various cancers, particularly gastrointestinal cancers. The formation of these compounds in the body can be influenced by dietary factors and the presence of nitrites in food products .

Table 1: Summary of Toxicological Findings

Study ReferenceBiological ActivityFindings
CarcinogenicityIncreased risk of gastrointestinal cancers associated with nitrosamines.
Risk AssessmentEvaluation of nitrosamines in food and their potential health risks.

The biological activity of N-NO-5-OH-P may involve the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to mutagenic effects and contribute to the development of cancer. The precise mechanisms remain an area of active research.

Case Studies

  • Exposure Assessment : A study evaluated the exposure levels of individuals to N-methyl-2-pyrrolidone (NMP), a solvent related to N-NO-5-OH-P. The study found that exposure led to measurable concentrations in plasma and urine, suggesting significant absorption and potential systemic effects .
  • Inhibition Studies : Research on various nitrite scavengers indicated that compounds similar to N-NO-5-OH-P could inhibit nitrosation reactions, potentially reducing the formation of harmful nitrosamines. For example, ascorbic acid was shown to effectively decrease nitrosamine formation in experimental setups .

Table 2: Inhibition Studies on Nitrosamine Formation

ScavengerEffectiveness (%)Comments
Ascorbic Acid>98%Highly effective in preventing nitrosamine formation.
L-Cysteine>90%Significant reduction observed.
Maltol20-35%Least effective among tested scavengers.

Research Findings

Recent studies have focused on the broader implications of N-nitroso compounds in food safety and public health. The European Food Safety Authority (EFSA) has conducted risk assessments on the presence of N-nitrosamines in food products, highlighting their potential health risks and recommending monitoring strategies .

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

5-hydroxy-1-nitrosopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2

InChI Key

DDGCYDMONUAURC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1O)N=O

Origin of Product

United States

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